2,6-Dichlorophenol

Description

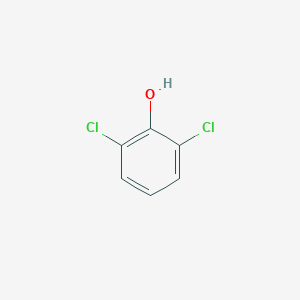

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLHYSJJBXSLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25511-62-0 | |

| Record name | Phenol, 2,6-dichloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025004 | |

| Record name | 2,6-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dichlorophenol is a white crystalline solid with a strong odor. Odor threshold concentration: 0.003 mg/L at 86 °F; 200 micrograms/liter at 68-72 °F. Taste threshold concentration: 0.0002 mg/L. (NTP, 1992), White solid; [Merck Index] Off-white crystalline solid; Insoluble in water; [MSDSonline] | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3041 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

424 to 428 °F at 760 mmHg (NTP, 1992), 220 °C; 92 °C at 4 mm Hg | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 2.65X10+3 mg/l at 25 °C, In water, 1,900 mg/L at 25 °C | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.653 g/cu cm at 20 °C | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 139.1 °F ; 5 mmHg at 189.7 °F; 10 mmHg at 213.8 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 1 mm Hg @ 59.5 °C; 10 mm Hg @ 101.0 °C; 40 mm Hg @ 131.6 °C; 100 mm Hg @ 154.6 °C; 400 mm Hg @ 197.7 °C; 760 mm Hg @ 220.0 °C, 0.033 mm Hg at 25 °C | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3041 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from petroleum ether, Needles from petroleum ether | |

CAS No. |

87-65-0 | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7E9K52W7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 to 156 °F (NTP, 1992), 68.5 °C | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Advanced Chemical Transformations of 2,6 Dichlorophenol

Established Synthetic Routes for 2,6-Dichlorophenol

Historically, the synthesis of this compound has been achieved through several well-documented chemical pathways. These methods, while effective, often involve multi-step processes and the formation of isomeric byproducts.

The direct chlorination of phenol (B47542) is a primary route for producing chlorinated phenols. This process typically proceeds through a stepwise electrophilic substitution on the aromatic ring at the ortho and para positions relative to the hydroxyl group. The initial reaction of phenol with chlorine yields 2-chlorophenol (B165306) and 4-chlorophenol (B41353). Subsequent chlorination of 2-chlorophenol can then produce this compound and 2,4-dichlorophenol (B122985).

Controlling the selectivity of this reaction to favor the 2,6-isomer over the 2,4-isomer can be challenging. Reaction conditions and catalysts play a crucial role. For instance, the chlorination of phenol with chlorine gas has been performed in the presence of nitrobenzene (B124822) and fuming sulfuric acid. Another approach involves the chlorination of o-chlorophenol. However, this can still result in a mixture of products. One documented industrial process involving the chlorination of o-chlorophenol with catalysts like diphenyl sulfide, ferric chloride, and boric acid yielded a product mixture containing only 13.31% this compound, with the major product being 2,4-dichlorophenol (85.43%).

An alternative established route involves the use of aminophenol precursors. Specifically, this compound can be prepared by the decomposition of the diazotate of 2,6-dichloro-4-aminophenol. This multi-step synthesis begins with a suitable aminophenol which is first chlorinated to introduce the chlorine atoms at the desired positions. The resulting 2,6-dichloro-4-aminophenol, an important intermediate itself, is then subjected to diazotization followed by decomposition to replace the amino group with a hydroxyl group, yielding the final this compound product.

Decarboxylation presents another viable synthetic pathway. This method starts with a substituted hydroxybenzoic acid, specifically 3,5-dichloro-4-hydroxybenzoic acid. The process involves heating the acid in a high-boiling point solvent, such as quinoline (B57606) or dimethylaniline, to induce the removal of the carboxyl group as carbon dioxide. A detailed procedure involves heating dry 3,5-dichloro-4-hydroxybenzoic acid with redistilled dimethylaniline, with the evolution of gas commencing at 130°C and becoming vigorous at 150°C. The reaction is typically heated for several hours to ensure completion, with reported yields ranging from 80-91%. This method benefits from the specific placement of substituents on the starting material, which directs the formation of the desired this compound isomer upon decarboxylation.

| Method | Precursor | Key Reagents/Conditions | Primary Product | Reported Yield |

| Chlorination | Phenol or o-Chlorophenol | Chlorine gas, various catalysts (e.g., FeCl₃, diphenyl sulfide) | Mixture of isomers (2,6-DCP and 2,4-DCP) | Variable, can be low for 2,6-DCP |

| Decomposition | 2,6-dichloro-4-aminophenol | Diazotization reagents | This compound | N/A |

| Decarboxylation | 3,5-dichloro-4-hydroxybenzoic acid | Heat, quinoline or dimethylaniline solvent | This compound | 80-91% |

Contemporary Innovations in this compound Synthesis

Modern synthetic chemistry aims to improve upon established methods by enhancing efficiency, reducing environmental impact, and increasing selectivity. Innovations in the production of this compound are focused on green chemistry principles and the development of advanced catalytic systems.

Efforts to develop more sustainable chemical processes have led to new approaches for synthesis. One notable advancement is the use of deep eutectic solvents (DES) as both a catalyst and a medium for the decarboxylation of hydroxybenzoic acids. A system using choline chloride-urea has been shown to produce phenol from hydroxybenzoic acid with a high yield (94 mol%) under mild conditions, avoiding the harsh conditions and high energy consumption of traditional methods. This approach represents a path toward producing chlorophenols from abundant natural resources using designer solvents. Additionally, processes have been developed that are described as environmentally friendly by using specific solvents and catalysts, such as chlorobenzene and N-methylaniline, to achieve high yields and purity while minimizing waste.

The development of sophisticated catalytic systems is central to improving the synthesis of this compound, particularly in enhancing selectivity during the chlorination of phenol. Traditional chlorination often produces a mixture of isomers, but targeted catalysts can direct the reaction to favor the desired 2,6-DCP product.

Several catalytic systems have been investigated:

Sulfur-Containing Catalysts: Research has explored various sulfur-containing catalysts, such as poly(alkylene sulfide)s, in conjunction with a Lewis acid like aluminum chloride (AlCl₃) and sulfuryl chloride as the chlorinating agent. These systems can provide quantitative yields of chlorophenols with very high regioselectivity.

Metal-Based Catalysts: For the decarboxylation route, cuprous oxide has been employed as a catalyst in a quinoline solvent, resulting in an 86% isolated yield of this compound from 3,5-dichloro-4-hydroxybenzoic acid. More advanced systems use bimetallic nanoparticles. For example, iron-ruthenium nanoparticles immobilized on a support have been shown to be highly active and stable for the selective decarboxylation of hydroxybenzoic acid derivatives.

| Approach | Precursor | Catalyst/System | Key Advantage(s) | Reported Yield/Purity |

| Catalytic Chlorination | Phenol | N-methylaniline / Chlorobenzene | High selectivity and yield, environmentally friendlier | >93% Yield, >99.5% Purity |

| Catalytic Chlorination | o-Chlorophenol | Diisopropylamine (B44863) | Improved selectivity in a simple process | ~80% Selectivity |

| Catalytic Decarboxylation | 3,5-dichloro-4-hydroxybenzoic acid | Cuprous oxide / Quinoline | Good yield from a protected precursor | 86% Isolated Yield |

| Green Decarboxylation | Hydroxybenzoic acids | Choline chloride-urea (DES) | Mild conditions, sustainable solvent/catalyst | High (e.g., 94 mol% for phenol) |

| Catalytic Decarboxylation | Hydroxybenzoic acid derivatives | Bimetallic Fe-Ru nanoparticles | High activity and stability | N/A |

Controlled Chemical Transformations of this compound

This compound (2,6-DCP) is a versatile chemical compound that can undergo a variety of controlled chemical transformations. These reactions are crucial for both its degradation into less harmful substances and its use as a precursor in the synthesis of valuable chemical products. The primary transformation pathways involve breaking the carbon-chlorine bonds or modifying the phenolic ring structure through oxidative degradation, reductive dechlorination, and the formation of various derivatives.

Oxidative Degradation Mechanisms

The oxidative degradation of 2,6-DCP is a key process for its environmental remediation. Advanced Oxidation Processes (AOPs) and biological systems employ highly reactive species to break down the stable aromatic ring and remove chlorine atoms.

One effective chemical oxidation method involves the use of ferrate(VI) (Fe(VI)). researchgate.net The reaction follows second-order kinetics, with the rate being highly dependent on pH; the degradation rate decreases as the pH increases from 8.23 to 10.45. researchgate.net The degradation mechanism proceeds through dechlorination and the opening of the aromatic ring, ultimately leading to the formation of non-toxic products. researchgate.net High-performance liquid chromatography-mass spectrometry (HPLC-MS) has been used to identify the oxidized products of this reaction. researchgate.net

In biological systems, microorganisms utilize enzymes to break down 2,6-DCP. For example, the fungus Trichoderma longibraciatum degrades 2,6-DCP by producing extracellular oxidoreductases like laccases and peroxidases. nih.gov Analysis using Gas Chromatography/Mass Spectrometry (GC/MS) of the degradation process by T. longibraciatum identified several intermediate fragments, suggesting a pathway that involves the removal of chlorine ions and subsequent ring cleavage. nih.gov Similarly, enzymatic reactions catalyzed by chlorophenol 4-monooxygenases, found in bacteria such as Ralstonia eutropha JMP134 and Burkholderia cepacia AC1100, can oxidize this compound to 2,6-dichloroquinol. researchgate.net

| Method | Key Reagents/Organisms | Primary Intermediates/Products | Reference |

|---|---|---|---|

| Chemical Oxidation | Ferrate(VI) (Fe(VI)) | Dechlorinated and ring-opened products | researchgate.net |

| Biotransformation | Trichoderma longibraciatum (Fungus) | Fragments with m/z of 128 [M-Cl]+ and 92 [M-2Cl]+ | nih.gov |

| Enzymatic Oxidation | Chlorophenol 4-monooxygenase | 2,6-Dichloroquinol | researchgate.net |

Reductive Dechlorination Pathways

Under anaerobic conditions, this compound can be degraded through reductive dechlorination, a process where chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms. This is a common pathway in anaerobic sediments and specialized bioremediation systems.

Microbial consortia are capable of dechlorinating various chlorophenols. Studies on related compounds like 2,4-dichlorophenol and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) shed light on the pathways relevant to 2,6-DCP. In anaerobic environments, the dechlorination of 2,4-DCP often begins with the rapid removal of the ortho-positioned chlorine, resulting in 4-chlorophenol as a persistent metabolite. oup.com Similarly, the anaerobic degradation of 2,4,6-TCP proceeds through sequential dechlorination, first to 2,4-dichlorophenol and subsequently to 4-chlorophenol. nih.govasm.org These examples strongly suggest that the reductive dechlorination of 2,6-DCP would likely proceed via the removal of one chlorine atom to form 2-chlorophenol, followed by the removal of the second chlorine to yield phenol.

Chemical methods can also achieve reductive dechlorination. The use of palladium-coated iron (Pd/Fe) as a reactive medium has been shown to achieve complete dechlorination of 2,4,6-TCP, with phenol being the sole detected product in the effluent. researchgate.net Nanocomposites, such as multi-walled carbon nanotubes combined with palladium and iron (MWCNTs-Pd/Fe), have also been utilized for the reductive dechlorination of 2,4-dichlorophenol, converting it to phenol with high efficiency. nih.gov

| Method | Starting Compound | Key Intermediates | Final Product | Reference |

|---|---|---|---|---|

| Anaerobic Microbial Degradation | 2,4-Dichlorophenol | 4-Chlorophenol | 4-Chlorophenol (persistent) | oup.com |

| Anaerobic Microbial Degradation | 2,4,6-Trichlorophenol | 2,4-Dichlorophenol, 4-Chlorophenol | Phenol | nih.gov |

| Catalytic Reduction | 2,4,6-Trichlorophenol | Not specified | Phenol | researchgate.net |

| Nanocomposite Reduction | 2,4-Dichlorophenol | Not specified | Phenol | nih.gov |

Formation of Derivatives and Intermediates

Beyond its degradation, this compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical, dye, and agrochemical industries. patsnap.com

A key application of 2,6-DCP is in the synthesis of 2,6-dichloro-4-aminophenol. This transformation is achieved through a two-step process: first, this compound undergoes nitration with nitric acid, followed by a reduction of the resulting nitro group to an amino group, which can be accomplished via catalytic hydrogenation or with hydrazine hydrate. patsnap.com The resulting 2,6-dichloro-4-aminophenol is itself a valuable intermediate for pesticides like hexaflumuron and chlorfluazuron. patsnap.com

Furthermore, 2,6-DCP is a product in certain industrial processes. It can be formed as an intermediate during the chlorination of phenol to produce more highly chlorinated phenols. nih.gov It can also be synthesized via the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid, a process that has been developed as part of an alternative manufacturing scheme for various 2,6-dichloro-substituted compounds. acs.org

| Precursor | Reaction Steps | Derivative/Intermediate Formed | Reference |

|---|---|---|---|

| This compound | 1. Nitration (Nitric acid) 2. Reduction (e.g., Catalytic Hydrogenation) | 2,6-Dichloro-4-aminophenol | patsnap.com |

| Phenol | Chlorination | This compound (as intermediate) | nih.gov |

| 3,5-Dichloro-4-hydroxybenzoic acid | Decarboxylation | This compound | acs.org |

Environmental Fate and Transport of 2,6 Dichlorophenol

Abiotic Transformation Processes

Abiotic transformation refers to the degradation of a chemical compound through non-biological pathways. For 2,6-Dichlorophenol, the most relevant abiotic processes include photolysis and, to a lesser extent, hydrolysis.

Photolysis, or degradation by light, can be a significant transformation pathway for 2,6-DCP. The compound contains chromophores that absorb light at wavelengths greater than 290 nm, which is within the spectrum of natural sunlight that reaches the Earth's surface. nih.gov This absorption of solar photons can lead to the direct photolysis of the molecule. nih.govibacon.com

In aquatic systems, the direct photolysis rate, half-life, and quantum yield are key parameters for assessing this degradation pathway. ibacon.com Studies on the phototransformation of chemicals in water are standardized, often using light sources that simulate natural sunlight to determine degradation rates and identify transformation products. labcorp.comoecd.org Research has shown that in the atmospheric aqueous phase, the transformation of 2,6-DCP can be induced by superoxide (B77818) radicals under UVA irradiation, a process that results in the formation of chloride ions (Cl⁻). researchgate.net While specific photoproducts for 2,6-DCP are not extensively detailed in the provided literature, the general mechanisms for related chlorophenols include photoreduction, photonucleophilic substitution, and photoionization. nih.gov The degradation can also be enhanced through indirect photolysis, for instance, using catalysts like TiO2. cetjournal.it

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. However, this compound is not expected to undergo significant hydrolysis under typical environmental conditions. nih.gov This stability is attributed to the absence of functional groups on the molecule that are susceptible to hydrolysis. nih.gov Therefore, hydrolysis is not considered a major abiotic degradation pathway for 2,6-DCP in the environment.

Biotransformation and Biodegradation of this compound

The biodegradation of 2,6-DCP, mediated by microorganisms, is a crucial process for its removal from contaminated environments. nih.gov It is considered an effective and environmentally friendly method for the complete mineralization of the compound. nih.govnih.gov

A variety of microorganisms, including both bacteria and fungi, have demonstrated the ability to degrade 2,6-DCP. These organisms can utilize the compound as a source of carbon and energy, breaking it down into simpler, less harmful substances. nih.govnih.gov For example, the fungus Trichoderma longibraciatum, isolated from industrial soil, can tolerate and degrade high concentrations of 2,6-DCP. nih.gov Similarly, the aerobic bacterium Ralstonia sp. strain RK1 has been identified as capable of growing on 2,6-DCP as its sole carbon and energy source. nih.gov The disappearance of 2,6-DCP in soil microcosms inoculated with Ralstonia basilensis RK1 has been confirmed to be caused by bacterial mineralization. researchgate.net Degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the specific pathways and microorganisms involved often differ.

In the presence of oxygen, microorganisms employ specific enzymatic pathways to break down the stable aromatic ring of 2,6-DCP. Several bacterial and fungal species have been studied for their aerobic degradation capabilities. The bacterium Ralstonia sp. strain RK1 was found to completely mineralize 2,6-DCP, although the degradation process was inhibited by high concentrations of the substrate (>300 μM). nih.gov The fungus Trichoderma longibraciatum is also capable of degrading 2,6-DCP, with a proposed pathway initiated by an attack of hydroxyl radicals on the aromatic ring, leading to dechlorination. nih.gov In the degradation of the related compound 2,4,6-trichlorophenol (B30397) by the fungus Phanerochaete chrysosporium, the process begins with an oxidative dechlorination step that produces 2,6-dichloro-1,4-benzoquinone. asm.org

Table 1: Microorganisms Involved in Aerobic Biodegradation of this compound

| Microorganism | Type | Key Findings | Reference |

|---|---|---|---|

| Ralstonia sp. strain RK1 | Bacterium | Utilizes 2,6-DCP as a sole source of carbon and energy; achieves complete mineralization. Inhibited by 2,6-DCP concentrations above 300 μM. | nih.gov |

| Trichoderma longibraciatum | Fungus | Tolerates and degrades high concentrations of 2,6-DCP. Pathway proposed to start with hydroxyl radical attack and dechlorination. | nih.gov |

| Ralstonia basilensis RK1 | Bacterium | Causes mineralization of 2,6-DCP in soil. Degradation is influenced by temperature, inoculum size, and substrate concentration. | researchgate.net |

The central step in the aerobic biodegradation of aromatic compounds like 2,6-DCP is the cleavage of the benzene (B151609) ring. This reaction is catalyzed by a class of enzymes known as oxygenases, which incorporate oxygen atoms into the substrate. nih.govresearchgate.net Specifically, dioxygenases are responsible for breaking the aromatic ring. researchgate.netnih.gov

The degradation pathway typically involves initial enzymatic reactions that convert 2,6-DCP into a dihydroxylated intermediate, such as a substituted catechol or hydroquinone. asm.orgresearchgate.net This intermediate then becomes the substrate for a ring-cleavage dioxygenase. There are two main modes of ring fission:

Intradiol cleavage: The enzyme cleaves the bond between the two hydroxyl-bearing carbon atoms. nih.govresearchgate.net

Extradiol cleavage: The enzyme cleaves the bond adjacent to one of the hydroxyl groups. nih.govresearchgate.net

In the degradation of pentachlorophenol (B1679276) by Sphingomonas chlorophenolica, the enzyme 2,6-dichlorohydroquinone (B128265) dioxygenase has been identified. nih.gov This enzyme catalyzes the ring cleavage of 2,6-dichlorohydroquinone, a likely intermediate in the degradation of 2,6-DCP, and represents an example of an extradiol dioxygenase. nih.gov

Table 2: Relevant Ring-Cleavage Oxygenases in Chlorophenol Degradation

| Enzyme | Source Organism | Substrate | Cleavage Type | Reference |

|---|---|---|---|---|

| 2,6-Dichlorohydroquinone dioxygenase | Sphingomonas chlorophenolica | 2,6-Dichlorohydroquinone | Extradiol | nih.gov |

| 3,5-Dichlorocatechol dioxygenase | (e.g., in 2,4-DCP degradation) | 3,5-Dichlorocatechol | Intradiol (ortho) | researchgate.net |

Microbial Degradation Mechanisms

Aerobic Biodegradation Pathways

Ortho- and Meta-Cleavage Pathways

Under aerobic conditions, the biodegradation of chlorophenols like 2,6-DCP often proceeds through the formation of chlorocatechols. nih.gov These intermediates are then subject to ring cleavage by dioxygenase enzymes, following either ortho- or meta-cleavage pathways. frontiersin.orgresearchgate.net

In the ortho-cleavage pathway , also known as intradiol fission, the aromatic ring of a catechol intermediate is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. frontiersin.org This leads to the formation of cis,cis-muconic acid derivatives, which are further metabolized into intermediates of the Krebs cycle. frontiersin.org

Conversely, the meta-cleavage pathway , or extradiol fission, involves the cleavage of the bond adjacent to the hydroxyl groups, a reaction catalyzed by catechol 2,3-dioxygenase. frontiersin.org While both pathways can coexist in some bacterial strains for phenol (B47542) degradation, the meta-pathway has been observed to be more efficient in certain cases. frontiersin.org For 2,6-DCP, the degradation can involve the formation of 2,6-dichlorohydroquinone (2,6-DCHQ), which is then cleaved by 2,6-DCHQ-1,2-dioxygenase to form 2-chloromaleylacetate, ultimately entering the tricarboxylic acid (TCA) cycle. researchgate.net

Anaerobic Biodegradation Pathways

Anaerobic conditions favor different degradation mechanisms for chlorinated phenols. These pathways are crucial in environments with limited or no oxygen, such as sediments and certain industrial wastewater treatment systems. researchgate.netfrontiersin.org

Under anaerobic conditions, the primary initial step in the breakdown of chlorinated aromatic compounds is reductive dechlorination. oup.com This process involves the removal of chlorine atoms from the aromatic ring, with hydrogen atoms taking their place. researchgate.net For polychlorinated phenols, this dehalogenation results in less chlorinated, and often less toxic, phenols that can be more readily mineralized. researchgate.net

In the case of 2,4-dichlorophenol (B122985), a related compound, studies in anaerobic sediments have shown rapid ortho reductive dechlorination, leading to the formation of 4-chlorophenol (B41353). oup.comnih.gov Similarly, the anaerobic biodegradation of 2,4,6-trichlorophenol (2,4,6-TCP) has been shown to proceed mainly through ortho reductive dechlorination, producing intermediates like 4-chlorophenol and 2,4-dichlorophenol. urjc.es This process is often carried out by specific groups of bacteria, such as Desulfitobacterium species, which can utilize chlorinated compounds as electron acceptors. urjc.es The efficiency of reductive dechlorination can be influenced by environmental factors, with sulfate (B86663) sometimes acting as an inhibitor in fresh sediments. oup.comnih.gov

Identification and Characterization of Microbial Strains

A diverse range of microorganisms, including both bacteria and fungi, have been identified for their ability to degrade 2,6-DCP and other chlorophenols.

Bacterial Species (e.g., Ralstonia basilensis, Pseudomonas, Mycobacterium)

Several bacterial genera are known for their capacity to utilize chlorophenols as a source of carbon and energy. nih.gov

Ralstonia sp. strain RK1 , later proposed as Ralstonia basilensis, was isolated from freshwater sediment and is capable of aerobically mineralizing 2,6-DCP as its sole carbon and energy source. nih.gov This strain can also degrade other aromatic compounds like toluene (B28343), benzene, and phenol. nih.gov

Pseudomonas species are frequently cited for their ability to degrade chlorophenols. For instance, Pseudomonas cepacia has been reported to transform 2,6-DCP. nih.gov

Mycobacterium species , such as Mycobacterium chlorophenolicum, have also been shown to be involved in the transformation of 2,6-DCP. nih.gov In some mycobacteria, the degradation of pentachlorophenol, a more complex chlorophenol, involves hydroxylation to tetrachlorohydroquinone (B164984) by a cytochrome P-450 type enzyme, followed by reductive dehalogenation. nih.gov

Table 1: Bacterial Species Involved in this compound Degradation

| Bacterial Species | Degradation Capability | Reference |

|---|---|---|

| Ralstonia basilensis (strain RK1) | Aerobically mineralizes 2,6-DCP as sole carbon and energy source. | nih.gov |

| Pseudomonas cepacia | Transformation of 2,6-DCP. | nih.gov |

| Mycobacterium chlorophenolicum | Transformation of 2,6-DCP. | nih.gov |

Fungal Species (e.g., Pleurotus ostreatus, Trichoderma longibraciatum)

Fungi, particularly white-rot fungi, are recognized for their ability to degrade a wide range of xenobiotic compounds, including chlorophenols. nih.gov

Pleurotus ostreatus , a white-rot fungus, can metabolize various pollutants like polychlorinated biphenyls and pesticides. scielo.brresearchgate.net It has demonstrated the ability to degrade 2,4-dichlorophenol, a related chlorophenol. scielo.brresearchgate.netscielo.br The degradation efficiency of P. ostreatus can be significant, with studies showing over 50% of 2,4-DCP degradation attributable to the fungus. scielo.br

Trichoderma longibraciatum has been isolated from industrial soil and has shown the ability to tolerate and degrade high concentrations of 2,6-DCP, using it as an energy source. nih.gov This makes it a promising candidate for the bioremediation of sites contaminated with pesticides. nih.gov

Table 2: Fungal Species Involved in this compound Degradation

| Fungal Species | Degradation Capability | Reference |

|---|---|---|

| Pleurotus ostreatus | Degrades 2,4-dichlorophenol. | scielo.brresearchgate.netscielo.br |

| Trichoderma longibraciatum | Tolerates and degrades high concentrations of 2,6-DCP. | nih.gov |

Enzymatic Systems Involved in this compound Degradation

The microbial degradation of 2,6-DCP is facilitated by specific enzymatic systems. Oxidoreductases, such as peroxidases and laccases, play a key role in the initial breakdown of these compounds. nih.govmdpi.com

Peroxidases , like horseradish peroxidase (HRP) and soybean peroxidase (SBP), catalyze the oxidation of chlorophenols in the presence of hydrogen peroxide. mdpi.comnih.gov The enzymatic reaction with HRP can lead to the dimerization of 2,6-DCP to form 3,3',5,5'-tetrachloro-4,4'-dihydroxybiphenyl, which is then further oxidized. nih.gov

Laccases , another type of oxidoreductase, are also effective in degrading phenolic compounds. nih.gov These enzymes are produced by many white-rot fungi and contribute to their ability to break down a wide array of aromatic pollutants. nih.gov

Dioxygenases are crucial for the ring cleavage step in aerobic degradation pathways. For instance, 2,6-DCHQ-1,2-dioxygenase is involved in the breakdown of the intermediate 2,6-dichlorohydroquinone. researchgate.net

The degradation of 2,4,6-trichlorophenol by the fungus Phanerochaete chrysosporium involves both lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP) in the initial oxidative dechlorination step. nih.gov This is followed by reductive dechlorination reactions, highlighting the complex interplay of different enzymatic activities in the complete mineralization of chlorophenols. nih.gov

Laccases and Their Catalytic Mechanisms

Laccases are multi-copper oxidoreductase enzymes that are particularly effective in degrading phenolic compounds like 2,6-DCP. nih.gov They catalyze the oxidation of the substrate through a free radical mechanism. nih.gov A laccase designated LAC-4, purified from the white-rot fungus Ganoderma lucidum, has demonstrated a potent ability to degrade 2,6-DCP. nih.gov The catalytic process begins with the laccase oxidizing the 2,6-DCP molecule, which results in the formation of free radicals. nih.gov These highly reactive radicals then undergo oxidative coupling reactions, leading to polymerization and the formation of dimers. nih.gov This polymerization is a key step in the detoxification process. nih.gov The degradation pathway initiated by LAC-4 involves the formation of these dimer products, which represents a significant transformation of the original pollutant. nih.gov The entire process of dechlorination during laccase-catalyzed reactions is attributed to this free radical-mediated oxidative coupling. nih.gov

Dioxygenases and Hydrolases

Dioxygenases and hydrolases are crucial for the subsequent steps of 2,6-DCP breakdown, particularly ring cleavage. Monooxygenases often initiate the degradation sequence. For instance, the 2,4,6-trichlorophenol 4-monooxygenase (TcpA) from Ralstonia eutropha JMP134 oxidizes 2,6-DCP to 2,6-dichloroquinol. wsu.eduresearchgate.net Similarly, toluene dioxygenase from Pseudomonas putida F1 can hydroxylate phenols to catechols. asm.org

Following the initial oxidation, dioxygenases catalyze the cleavage of the aromatic ring. An enzyme isolated from Sphingomonas chlorophenolica strain ATCC 39723, identified as 2,6-dichlorohydroquinone dioxygenase (PcpA), is responsible for the ring cleavage of 2,6-dichlorohydroquinone. nih.gov This reaction is dependent on Fe2+ and O2 and is a critical step in the complete mineralization of chlorinated phenols. nih.gov

Hydrolases can also participate in the degradation pathway. The monooxygenase TcpA, in addition to its oxidative function, exhibits hydrolytic activity. researchgate.net While it oxidizes 2,6-DCP to 2,6-dichloroquinol, it can also hydrolyze 2,6-dichloroquinone (an intermediate from 2,4,6-TCP degradation) to 6-chlorohydroxyquinone. wsu.eduresearchgate.net This dual catalytic function in a single enzyme, employing both conventional oxidation and catalytic promiscuity for hydrolysis, represents a novel mechanism in microbial degradation pathways. researchgate.net

Environmental Factors Influencing Biodegradation

The efficiency of 2,6-DCP biodegradation is not solely dependent on the presence of capable microorganisms and their enzymes; it is also significantly influenced by a range of environmental conditions.

Effect of Concentration, Temperature, and pH

The initial concentration of 2,6-DCP, along with the ambient temperature and pH, are critical parameters that dictate the rate and extent of its biodegradation.

Concentration: The substrate's concentration has a dual effect. At low to moderate levels, it serves as a nutrient source, but at high concentrations, it can become inhibitory. For example, the bacterium Ralstonia sp. strain RK1 shows optimal growth and degradation of 2,6-DCP at concentrations around 300 μM (approximately 50 mg/L), with significant inhibition observed at concentrations above this level. nih.gov In contrast, the laccase from G. lucidum (LAC-4) can completely degrade 2,6-DCP within 12 hours at concentrations up to 600 mg/L. nih.gov However, its efficiency drops to 79.08% at 800 mg/L and further to 16.40% at 2000 mg/L. nih.gov The fungus Trichoderma longibraciatum can tolerate 2,6-DCP up to 300 mg/L, though its growth is progressively reduced as the concentration increases. nih.gov In soil microcosm studies, the highest degradation rate was observed at an initial concentration of 247 μmol/kg, with lower rates at both higher and lower concentrations. acs.org

Temperature: Temperature affects microbial metabolic rates and enzyme activity. Biodegradation of 2,6-DCP in soil was found to be four times slower at 8°C compared to 20°C, indicating a strong temperature dependence. researchgate.net The optimal temperature for the degradation of 2,4-dichlorophenol by immobilized P. putida was found to be 32.6°C. researchgate.netthescipub.com Laccase-mediated degradation experiments are often conducted at controlled temperatures, such as 30°C for LAC-4. nih.gov

pH: The pH of the environment influences enzyme structure and activity, as well as the chemical state of the pollutant. The laccase LAC-4 exhibits optimal activity in an acidic environment, specifically at a pH of 5.0. nih.gov Conversely, the bacterium Ralstonia sp. strain RK1 was enriched at a pH of 7.5, and a decrease in pH from 7 to 6 significantly reduced its degradation activity. nih.gov The chemical stability of related compounds is also pH-dependent; 2,6-dichlorophenolindophenol, for instance, is unstable in strongly acidic solutions with a pH below 2. psu.edu Furthermore, pH can affect the mobility and bioavailability of the pollutant in soil; adjusting soil pH to 9.3 increased the mobility of 2,4-DCP by a factor of five. nih.govresearchgate.net

| Organism/Enzyme | Parameter | Optimal Value | Inhibitory Concentration | Source |

|---|---|---|---|---|

| Ralstonia sp. strain RK1 | Concentration | ~300 μM (~50 mg/L) | >300 μM | nih.gov |

| Ganoderma lucidum laccase (LAC-4) | Concentration | ≤ 600 mg/L | > 600 mg/L | nih.gov |

| Trichoderma longibraciatum | Concentration | Tolerates up to 300 mg/L | Growth reduces with increasing concentration | nih.gov |

| Ganoderma lucidum laccase (LAC-4) | pH | 5.0 | - | nih.gov |

| Ralstonia sp. strain RK1 | pH | 7.5 | Drop to pH 6 reduces activity | nih.gov |

| Soil Microcosm (R. basilensis) | Temperature | Degradation is 4x faster at 20°C than 8°C | - | researchgate.net |

Influence of Inoculum Size and Co-substrates

The success of bioremediation efforts often depends on the initial microbial population and the availability of other growth-supporting nutrients.

Inoculum Size: The size of the initial microbial population (inoculum) is a critical factor determining the success of biodegradation. researchgate.net A larger inoculum, containing a sufficient number of microorganisms competent in degrading the target pollutant, can significantly reduce the lag period before degradation commences. nih.gov Studies have shown that if the initial density of the inoculating bacteria is too low, the population may be eliminated by environmental pressures such as predation by protozoa before it can multiply and effectively degrade the chemical. nih.gov Therefore, both the size and the source of the inoculum are key variables in the biodegradation process. nih.gov

Co-substrates: The presence of additional, more easily metabolizable substrates, known as co-substrates, can significantly influence the degradation of recalcitrant compounds like 2,6-DCP. researchgate.net In a study on the anaerobic degradation of a mixture of 2-chlorophenol (B165306) and 2,6-DCP, varying the concentration of glucose as a co-substrate was shown to affect the degradation rates. ijpbs.net The presence of a co-substrate can support microbial growth and the production of necessary enzymes, a process known as co-metabolism. This is particularly important when the target pollutant alone cannot sustain microbial populations, especially at low concentrations. mdpi.com

Role of Organic Matter and Oxygen Availability

The physical and chemical composition of the matrix, such as soil, and the availability of electron acceptors like oxygen are fundamental to the fate of 2,6-DCP.

Organic Matter: In soil environments, organic matter content significantly affects the biodegradation of 2,6-DCP. researchgate.net Soil organic matter can sorb pollutants, which can either decrease their bioavailability to microorganisms or protect the microbes from the toxic effects of high pollutant concentrations. researchgate.net For instance, an acidic soil with high organic matter content was found to reduce the toxic effects of 2,4-dichlorophenol on microbial processes. researchgate.net

Oxygen Availability: Oxygen is a critical factor, especially for aerobic degradation pathways, which are common for chlorophenols. nih.govnih.gov The enzymes central to the breakdown of 2,6-DCP, such as monooxygenases and dioxygenases, require molecular oxygen to function. wsu.edunih.gov Studies with Ralstonia sp. strain RK1 demonstrated that the complete mineralization of 2,6-DCP was strictly dependent on oxic conditions. nih.gov In a continuous reactor, the degradation process ceased entirely when the supply of hydrogen peroxide (used as an oxygen source) was cut off. nih.gov This highlights the essential role of oxygen as an electron acceptor in the aerobic catabolism of 2,6-DCP.

Sorption and Mobility in Environmental Compartments

The environmental fate of 2,6-DCP is heavily governed by its interaction with environmental matrices like soil and water, which determines its mobility and bioavailability for degradation. Due to its chemical properties, 2,6-DCP exhibits a notable tendency to persist and accumulate in the environment. cetjournal.it

In soil and sediment, 2,6-DCP is subject to sorption, a process where it binds to solid particles. This retention in the soil matrix is a primary reason for the slow remediation of contaminated sites. nih.gov The extent of sorption is influenced by soil properties. For example, the mobility of 2,4-DCP was found to be significantly slower in a natural sandy loam soil compared to kaolin (B608303) soil, indicating stronger retention in the former. nih.gov A significant portion of 2,6-DCP can become strongly absorbed to soil particles or incorporated into biomass. acs.orgresearchgate.net In a study using radiolabeled 2,6-DCP, 20% of the initial radioactivity remained in the soil after a 5-day incubation period, even when the parent compound was no longer detectable. acs.org

The mobility of dichlorophenols is also highly dependent on soil pH. nih.gov At neutral or acidic pH, the compound exists in its less soluble phenolic form. However, as the pH increases, it dissociates into the more soluble phenate anion. researchgate.net This change dramatically increases its mobility. Research has shown that adjusting the pH of a sandy loam soil to 9.3 increased the movement of 2,4-DCP towards the anode in an electrokinetic system by approximately five times compared to its mobility at pH 7.7. nih.gov This demonstrates that sorption and mobility are dynamic processes influenced by the surrounding environmental conditions.

Leaching Potential in Groundwater Systems

The potential for this compound to leach from the soil surface into groundwater is a significant environmental concern. This potential is directly related to its mobility in soil, which is in turn governed by its adsorption characteristics. chemsafetypro.comecetoc.org With a moderate Koc value of 410, 2,6-DCP is expected to have a corresponding potential to leach into groundwater systems. nih.gov

Factors that increase the mobility of 2,6-DCP in soil will also enhance its leaching potential. These include:

Low Soil Organic Carbon: In soils with low organic matter, there are fewer binding sites for 2,6-DCP, leading to increased mobility and a higher likelihood of leaching. nih.gov

High Soil pH: As the pH of the soil increases above the pKa of 6.79, a greater fraction of 2,6-DCP will be in its more mobile anionic form, thus increasing its potential to be transported with percolating water to groundwater. nih.gov

Rainfall and Soil Type: The amount of rainfall and the physical properties of the soil, such as particle size and structure, also play a crucial role in the transport of chlorophenols through the soil profile. nih.gov Studies on other dichlorophenols have demonstrated that their mobility is inversely related to their adsorption in different soil types. capes.gov.br

The persistence of dichlorophenols in groundwater has been noted, with half-lives that can be quite long depending on the specific biogeochemical conditions of the subsurface environment. researchgate.net This persistence, combined with its moderate mobility, underscores the potential for this compound to be a long-term groundwater contaminant if released into the environment in significant quantities. researchgate.net

Volatilization from Water and Soil

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. The tendency of this compound to volatilize from water and soil surfaces is determined by its vapor pressure and Henry's Law constant.

The vapor pressure of this compound is reported to be 0.036 mmHg at 25°C. fishersci.com Based on this value, 2,6-DCP is not expected to significantly volatilize from dry soil surfaces. nih.gov

For volatilization from water or moist soil, the Henry's Law constant is the key parameter. The estimated Henry's Law constant for this compound is 2.67 x 10⁻⁶ atm-m³/mol. nih.gov This value suggests that volatilization from moist soil and water surfaces is expected to be an important environmental fate process. nih.gov The rate of volatilization from water can be estimated using model river and lake scenarios, with half-lives that indicate this is a relevant transport mechanism. nih.gov

| Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Vapor Pressure | 0.036 mmHg | 25 | fishersci.com |

| Henry's Law Constant | 2.67 x 10⁻⁶ atm-m³/mol | Not Specified | nih.gov |

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the uptake and accumulation of a chemical in an organism from all sources, including water, food, and sediment. Bioconcentration is a more specific term, referring to the accumulation of a chemical from water alone. The potential for a chemical to bioconcentrate is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. fao.orgnih.gov

The bioconcentration potential of this compound has been studied in aquatic organisms. In a study using carp (B13450389) (Cyprinus carpio), a BCF range of 4.1 to 20 was measured over a six-week exposure period. nih.gov According to established classification schemes, this BCF range suggests that the potential for this compound to bioconcentrate in aquatic organisms is low. nih.gov

The octanol-water partition coefficient (log Kow) is often used as a screening tool to estimate a chemical's bioaccumulation potential. wikipedia.org For this compound, the log Kow is 2.75. nih.gov Generally, compounds with a log Kow greater than 3 are considered to have a higher potential for bioconcentration. fao.org The log Kow of 2,6-DCP is below this threshold, which is consistent with the low measured BCF values.

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 4.1 - 20 | Carp (Cyprinus carpio) | nih.gov |

| Log Octanol-Water Partition Coefficient (log Kow) | 2.75 | Not Applicable | nih.gov |

Ecotoxicological and Biological Impact of 2,6 Dichlorophenol

Mechanisms of Toxicity in Aquatic Organisms

Chlorophenols are known to be toxic to aquatic life, with effects ranging from oxidative stress and immunotoxicity to endocrine disruption. nih.gov They can accumulate in the tissues of aquatic organisms, leading to both acute and chronic health issues that affect individual survival and population stability. researchgate.net

Effects on Aquatic Invertebrates (e.g., Daphnia magna)

The toxicity of chlorophenols to aquatic invertebrates like Daphnia magna is often linked to their chemical structure and lipophilicity (the ability to dissolve in fats). One of the key mechanisms of toxicity involves the induction of detoxification enzymes. Studies on several chlorinated phenols, including 2,6-DCP, have shown that these compounds induce the activity of glutathione (B108866) S-transferase in Daphnia magna. nih.gov This enzyme is crucial for detoxifying foreign chemicals by making them more water-soluble for excretion. However, the induction of this enzyme indicates that the organism is under chemical stress. While all tested chlorophenols triggered this response, there was no direct correlation between the specific structure of the compound and its potency as an enzyme inducer, suggesting that the effect is more related to the bioconcentration of the chemical within the organism. nih.gov

Impact on Aquatic Plants

The primary mechanism of toxicity for many pollutants in aquatic plants, such as algae, is the disruption of fundamental cellular processes like photosynthesis and growth. nih.gov For 2,6-Dichlorophenol, its impact has been quantified through its effect on the growth of various algae species. For instance, exposure to 2,6-DCP inhibits the growth of green algae, a foundational component of many aquatic food webs. The concentration required to cause a 50% effect (EC50) on growth over 96 hours varies between species, indicating different levels of sensitivity.

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Effect | Citation |

|---|---|---|---|---|---|

| Chlorella vulgaris (Green algae) | EC50 | 9,700 | 96 hours | Growth Inhibition | nih.gov |

| Pseudokirchneriella subcapitata (Green algae) | EC50 | 29,000 | 96 hours | Growth Inhibition | nih.gov |

Effects on Fish and Other Vertebrates

In fish, chlorophenols are known to cause a wide array of adverse effects, including oxidative stress, cellular damage, and disruption of the immune and endocrine systems. nih.gov The toxicity of 2,6-DCP to fish has been demonstrated through acute toxicity testing, which measures the concentration that is lethal to 50% of a test population (LC50) over a specific period. These studies show that 2,6-DCP is lethal to fish at concentrations in the low milligrams-per-liter range. Furthermore, it has been noted that tainting or an undesirable flavor in fish flesh may occur at concentrations even below those causing acute toxicity. waterquality.gov.au

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Citation |

|---|---|---|---|---|

| Salmo trutta (Trout) | LC50 | 4.0 | 24 hours | nih.gov |

| Idus idus melanotus (Golden orfe) | LC50 | 4.0 | 48 hours | nih.gov |

Mammalian Toxicological Mechanisms and Responses

The toxicological effects of chlorophenols in mammals can be significant, with documented impacts including carcinogenicity and genotoxicity. researchgate.net However, specific research into the neurological and olfactory system toxicity of this compound is less extensive compared to other isomers like 2,4-Dichlorophenol (B122985).

Neurotoxicity Studies and Neurological Deficits

Olfactory System Toxicity

Toxicity to the olfactory system is a known effect of certain chemicals, such as the herbicide 2,6-dichlorobenzamide, which can cause necrosis of Bowman's glands and the olfactory neuroepithelium in mice. nih.gov This damage can lead to the replacement of olfactory tissue with respiratory-like epithelium. nih.gov Despite these findings for structurally related compounds, specific studies focusing on the mechanisms of olfactory system toxicity for this compound itself were not identified in the available research. Therefore, the direct impact and mechanisms of 2,6-DCP on the mammalian olfactory system remain an area requiring further investigation.

Endocrine Disruption Potential and Mechanisms

Research specifically investigating the endocrine-disrupting potential and underlying mechanisms of this compound is notably limited in publicly available scientific literature. While its isomer, 2,4-Dichlorophenol, has been the subject of numerous studies on endocrine disruption, similar detailed mechanistic data for the 2,6- isomer are scarce. The following subsections outline the key areas of endocrine disruption research where specific data for this compound is largely absent.

Interaction with Hormone Receptors

There is a significant lack of available scientific studies detailing the direct interaction of this compound with hormone receptors, such as the estrogen receptor (ER) and androgen receptor (AR). Comprehensive competitive binding assays and transcriptional activation studies, which are crucial for determining a chemical's ability to mimic or block natural hormones, have not been extensively published for this specific compound. While a broad study on the estrogen receptor binding affinities of 188 natural and xenochemicals was conducted, this compound was not among the substances tested. nih.gov Therefore, its capacity to bind to and activate or inhibit these key receptors remains uncharacterized.

Alteration of Hormone Synthesis and Secretion

The impact of this compound on the synthesis and secretion of hormones is an area with minimal research. Studies focusing on the steroidogenesis pathway, which includes the series of enzymatic reactions that produce steroid hormones like testosterone (B1683101) and estradiol, have not specifically investigated the effects of this compound. For instance, detailed investigations into how its isomer, 2,4-Dichlorophenol, affects the expression of genes involved in sex hormone synthesis in organisms like zebrafish have been published, but comparable data for this compound are not available. nih.govnih.goviaea.orgnih.gov Consequently, it is unknown whether this compound can alter the activity of key steroidogenic enzymes or affect the levels of circulating hormones.

Epigenetic Modifications

The potential for this compound to induce epigenetic modifications, such as DNA methylation and histone alterations, is currently an uninvestigated field. Epigenetic changes are known to play a role in the long-term effects of environmental chemical exposure. nih.govnih.govmdpi.commdpi.com Research on other chlorophenols, like 2,4-Dichlorophenol, has shown the ability to induce global DNA hypermethylation in the liver of goldfish, but similar studies on this compound have not been reported. nih.govresearchgate.net As a result, there is no scientific evidence to confirm or deny that this compound can alter gene expression through epigenetic mechanisms.

Impact on Reproductive and Developmental Processes

While some in-vitro studies have evaluated the reproductive effects of dichlorophenols as a class, specific and detailed in-vivo data on the impact of this compound on reproductive and developmental processes are lacking. The effects of its isomer, 2,4-Dichlorophenol, have been more thoroughly examined, with studies showing it can affect male rat sexual behavior and induce feminization in fish. nih.gov However, dedicated two-generation reproductive toxicity studies or developmental toxicity studies for this compound are not readily found in the scientific literature, leaving a critical data gap in understanding its potential hazards to reproduction and development.

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of this compound has been evaluated in a limited number of studies. The most prominent of these is the bacterial reverse mutation assay, commonly known as the Ames test. This assay is a standard method for identifying substances that can cause genetic mutations. criver.com

In a comprehensive study evaluating 250 chemicals, this compound was tested for its mutagenicity using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, both with and without metabolic activation (S9). The results of this study were negative, indicating that under the conditions of the test, this compound did not induce gene mutations in these bacterial strains. nih.gov

While the Ames test is a critical first screen for mutagenic potential, a complete genotoxicity profile often includes assessments for chromosomal damage (clastogenicity). criver.com However, extensive data from chromosomal aberration assays or other in-vivo genotoxicity studies for this compound are not widely available in the published literature.

Table 1: Genotoxicity Data for this compound

| Assay Type | Test System | Metabolic Activation | Result |

|---|

Immunomodulatory Effects

In contrast, research on its isomer, 2,4-Dichlorophenol, has indicated that it can act as an immunotoxicant. For example, studies in rats have shown that exposure to 2,4-Dichlorophenol can lead to increased spleen weight, enhanced humoral immune response, and depressed cell-mediated immunity. nih.gov Other research in African Catfish has demonstrated that 2,4-DCP exposure can result in an upregulation of tumor necrosis factor (TNF-α) mRNA expression and a downregulation of major histocompatibility complex 2 (MHC 2). nih.gov However, due to the structural differences between isomers, these findings cannot be directly extrapolated to this compound, and its potential to modulate the immune system remains uncharacterized.

Oxidative Stress Induction

Exposure to this compound (2,6-DCP) has been shown to induce oxidative stress in various biological systems. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the organism's antioxidant defense systems to detoxify these reactive intermediates.

In human melanoma cell lines, the related compound 2,6-dichlorophenolindophenol (DCPIP) has been observed to induce intracellular oxidative stress. nih.gov This is evidenced by a rapid depletion of glutathione, a key intracellular antioxidant. nih.gov The pro-oxidant activity of DCPIP is a key mechanism in its cytotoxic effects. nih.gov Studies on other chlorophenols, such as 2,4-dichlorophenol (2,4-DCP), have demonstrated similar effects. In the freshwater fish Carassius auratus, long-term exposure to 2,4-DCP led to significant alterations in the hepatic antioxidant system. nih.gov Specifically, there was an induction in the activities of catalase (CAT) and selenium-dependent glutathione peroxidase (Se-GPx), as well as an increase in oxidized glutathione (GSSG) content. nih.gov Conversely, the level of reduced glutathione (GSH) was suppressed. nih.gov Superoxide (B77818) dismutase (SOD) activity was also affected, indicating its role as a potential early biomarker for dichlorophenol contamination. nih.gov

The induction of oxidative stress by dichlorophenols is not limited to aquatic organisms. In human peripheral blood mononuclear cells (PBMCs), 2,4-DCP was found to increase ROS formation, lipid peroxidation, and protein carbonylation. researchgate.net These findings highlight the broad capacity of dichlorophenols to disrupt cellular redox homeostasis, leading to oxidative damage.

Molecular and Cellular Responses to this compound Exposure

The toxic effects of this compound at the molecular and cellular levels are multifaceted, involving complex changes in gene expression, immune responses, and stress pathways.

Gene Expression Profiling and Transcriptomic Analysis

Gene expression profiling provides a comprehensive view of the cellular response to chemical exposure. High-throughput RNA sequencing and cDNA arrays are powerful tools for identifying genes and pathways affected by toxicants like 2,6-DCP. nih.govresearchgate.net This approach allows for the characterization of a "fingerprint" of sub-cellular responses to a chemical challenge. researchgate.net

Exposure to environmental contaminants like dichlorophenols can lead to differential gene expression in the target tissues of exposed organisms. researchgate.net For instance, studies on aquatic organisms exposed to various nanoparticles have shown significant changes in gene expression in organs like the liver and gills. nih.gov While direct transcriptomic data for 2,6-DCP is specific, the patterns observed with related compounds and other environmental stressors suggest that exposure would likely result in the up- or down-regulation of a suite of genes involved in metabolism, stress response, and cellular maintenance. researchgate.netmdpi.com

In a study on the American cockroach, differential gene expression was correlated with behavioral polymorphisms, indicating that even subtle phenotypic variations can have a basis in gene expression differences. nih.gov This highlights the sensitivity of gene expression as a biomarker for environmental exposures.

Polyphenolic compounds, a class to which 2,6-DCP belongs, are known to modulate immune function. nih.gov This regulation can occur through various mechanisms, including interference with proinflammatory cytokine synthesis, regulation of immune cells, and alterations in gene expression. nih.gov Different immune cells possess receptors that can recognize and internalize polyphenols, leading to the activation of signaling pathways that initiate immune responses. nih.gov

Exposure to xenobiotics can trigger an immune response, and this is reflected in the expression of immune-related genes. For example, in sea urchins and adult Danio rerio, exposure to nano silver has been shown to trigger an immune response. nih.govnih.gov It is plausible that 2,6-DCP could elicit similar effects, leading to the modulation of genes involved in inflammation and immune surveillance.

A common cellular response to stress, including chemical exposure, is the induction of stress response genes. Heat shock proteins (HSPs) are a family of molecular chaperones that play a crucial role in maintaining protein homeostasis and protecting cells from various stressors, including oxidative stress and the accumulation of misfolded proteins. nih.gov

Studies on the related compound DCPIP have shown a significant upregulation of genes encoding for Hsp70B' (HSPA6) and Hsp70 (HSPA1A) in human melanoma cells. nih.gov This induction of heat shock proteins is a clear indication of a cellular stress response. nih.gov